molecular formula C16H16BrNO3 B3573361 N-(1,3-BENZODIOXOL-5-YLMETHYL)(3-BROMO-4-METHOXYPHENYL)METHANAMINE

N-(1,3-BENZODIOXOL-5-YLMETHYL)(3-BROMO-4-METHOXYPHENYL)METHANAMINE

Cat. No.: B3573361
M. Wt: 350.21 g/mol
InChI Key: HJOLRAKIAZNVHZ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)(3-Bromo-4-Methoxyphenyl)Methanamine is a methanamine derivative featuring a benzodioxole moiety and a substituted bromo-methoxyphenyl group.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(3-bromo-4-methoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-19-14-4-2-11(6-13(14)17)8-18-9-12-3-5-15-16(7-12)21-10-20-15/h2-7,18H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOLRAKIAZNVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)(3-BROMO-4-METHOXYPHENYL)METHANAMINE typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 3-bromo-4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YLMETHYL)(3-BROMO-4-METHOXYPHENYL)METHANAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, ethanol or methanol as solvents.

    Substitution: NaOH, KOtBu, aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YLMETHYL)(3-BROMO-4-METHOXYPHENYL)METHANAMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)(3-BROMO-4-METHOXYPHENYL)METHANAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its benzodioxole and bromo-methoxy substituents. Comparisons with similar methanamine derivatives highlight key differences:

Compound Name Substituents Key Features Potential Applications
N-(1,3-Benzodioxol-5-ylmethyl)(3-Bromo-4-Methoxyphenyl)Methanamine Benzodioxole, Br, OMe Electron-rich aromatic systems; bromine enhances electrophilic reactivity Catalysis, medicinal chemistry
N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl)Methanamine Benzimidazole, Cl N,O-bidentate directing group; facilitates C–H bond functionalization Metal-catalyzed reactions
(6-Fluoroimidazo[1,2-a]Pyridin-3-yl)Methanamine Fluoroimidazopyridine Fluorine’s electronegativity modulates reactivity; heterocyclic framework Pharmaceutical intermediates

Key Observations :

  • Electron-Donating vs. In contrast, chloro and nitro substituents in analogs (e.g., ) may promote electrophilic substitution or metal coordination .
  • Bromine’s Role : Bromine’s steric bulk and polarizability may influence binding affinity in biological systems or regioselectivity in cross-coupling reactions compared to smaller halogens like chlorine .

Structural Characterization Techniques

Crystallographic tools like SHELX and ORTEP are critical for elucidating methanamine derivatives’ geometries. For example:

  • SHELXL is widely used for refining small-molecule structures, ensuring accurate bond-length and angle measurements .
  • ORTEP-III (via WinGX) enables visualization of anisotropic displacement parameters, critical for assessing steric effects in substituted methanamines .

Research Findings and Gaps

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    N-(1,3-BENZODIOXOL-5-YLMETHYL)(3-BROMO-4-METHOXYPHENYL)METHANAMINE
    Reactant of Route 2
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    N-(1,3-BENZODIOXOL-5-YLMETHYL)(3-BROMO-4-METHOXYPHENYL)METHANAMINE

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